molecular formula C7H10N4O B1338853 2,4-Dimethylpyrimidine-5-carbohydrazide CAS No. 88317-45-7

2,4-Dimethylpyrimidine-5-carbohydrazide

Cat. No. B1338853
CAS RN: 88317-45-7
M. Wt: 166.18 g/mol
InChI Key: LTDPWGOVAVFNIU-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrimidine-5-carbohydrazide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. While the specific compound 2,4-Dimethylpyrimidine-5-carbohydrazide is not directly mentioned in the provided papers, the research does cover various related pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to the broader understanding of pyrimidine compounds and their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in several studies. For instance, an efficient synthesis method for pyrimidine-triones was developed using a domino sequence of Michael addition, cyclization, and aerial oxidation . Another study describes the synthesis of diheterocyclic compounds from a pyrimidine derivative, showcasing the versatility of pyrimidine as a core structure for generating diverse compounds . Additionally, facile one-pot reactions have been employed to synthesize pyrimidine-carbohydrazide analogues with potential antimicrobial and antifungal properties . These methods highlight the synthetic accessibility of pyrimidine derivatives, which could be extrapolated to the synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and elemental analyses . Computational methods like Density Functional Theory (DFT) are also used to study the geometry and spectroscopic properties of these compounds . These techniques ensure the accurate identification of the synthesized compounds and provide insights into their structural characteristics, which are essential for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives participate in various chemical reactions, leading to the formation of novel compounds. For example, reactions with heterocumulenes result in the formation of pyrimido[4,5-d]pyrimidines , while interactions with carbon disulfide and chloroacetamides lead to the synthesis of triazolo[1,5-a]pyrimidine derivatives . These reactions demonstrate the reactivity of pyrimidine derivatives and their potential to form complex structures with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity . The antimicrobial and antifungal activities of pyrimidine-carbohydrazide analogues have been assessed, revealing potent compounds against specific pathogens . Additionally, the DNA cleavage activity of a pyrimidine derivative has been evaluated, indicating its potential in biomedical applications . These properties are crucial for the development of pyrimidine-based therapeutics and materials.

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbohydrazide, have been found to display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anti-Tubercular Activities

  • Summary of Application : 2,4-Diaminopyrimidine core-based derivatives, which “2,4-Dimethylpyrimidine-5-carbohydrazide” could potentially be a part of, have been found to have anti-tubercular activities .
  • Methods of Application : These compounds were designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry, and tested their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

properties

IUPAC Name

2,4-dimethylpyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDPWGOVAVFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529708
Record name 2,4-Dimethylpyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyrimidine-5-carbohydrazide

CAS RN

88317-45-7
Record name 2,4-Dimethylpyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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